
2-Butene-1,1,1-d3(6ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butene-1,1,1-d3 (6ci) is a deuterated form of 2-butene, where three hydrogen atoms are replaced by deuterium atoms. This compound is a mixture of cis and trans isomers and is commonly used in various scientific research applications due to its unique isotopic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butene-1,1,1-d3 can be synthesized through the deuteration of 2-butene. This process involves the replacement of hydrogen atoms with deuterium atoms using deuterium gas (D2) under specific reaction conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of 2-Butene-1,1,1-d3 involves the large-scale deuteration of 2-butene using deuterium gas. The process is carried out in specialized reactors designed to handle deuterium gas and ensure efficient isotopic exchange. The product is then purified through distillation to separate the cis and trans isomers .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butene-1,1,1-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert 2-Butene-1,1,1-d3 to butane derivatives.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Butane derivatives.
Substitution: Halogenated 2-butene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Butene-1,1,1-d3 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Applied in the production of deuterated compounds for specialized applications.
Wirkmechanismus
The mechanism of action of 2-Butene-1,1,1-d3 involves its participation in chemical reactions where the deuterium atoms provide unique insights into reaction pathways. The isotopic labeling allows for the tracking of molecular transformations and the study of reaction intermediates. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butene-d8: Another deuterated butene with all hydrogen atoms replaced by deuterium.
2-Methylpropane-13C4: A deuterated and carbon-13 labeled compound used in similar research applications.
Uniqueness
2-Butene-1,1,1-d3 is unique due to its specific isotopic labeling at the 1,1,1 positions, which provides distinct advantages in tracing and studying reaction mechanisms compared to other deuterated compounds. Its mixture of cis and trans isomers also offers additional insights into stereochemical effects in reactions .
Eigenschaften
Molekularformel |
C4H8 |
|---|---|
Molekulargewicht |
59.12 g/mol |
IUPAC-Name |
(E)-1,1,1-trideuteriobut-2-ene |
InChI |
InChI=1S/C4H8/c1-3-4-2/h3-4H,1-2H3/b4-3+/i1D3 |
InChI-Schlüssel |
IAQRGUVFOMOMEM-VGIDZVCYSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])/C=C/C |
Kanonische SMILES |
CC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B12059632.png)

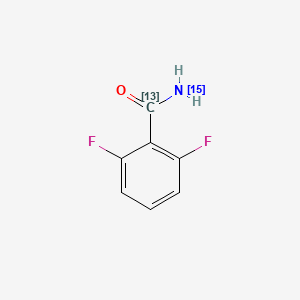
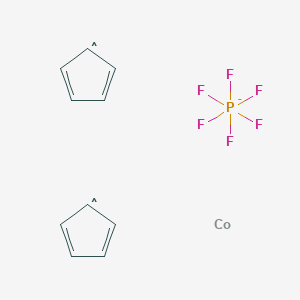

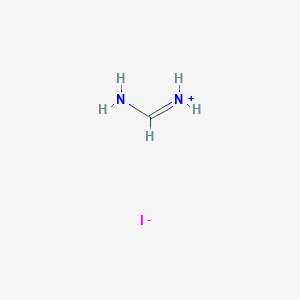
![3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole](/img/structure/B12059654.png)
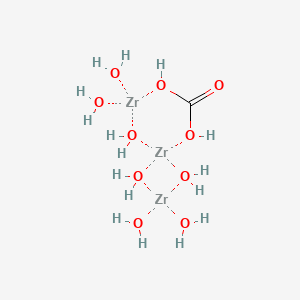

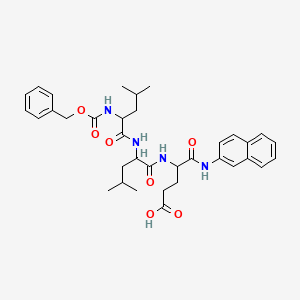
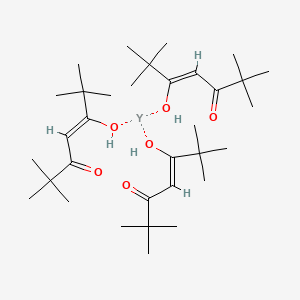

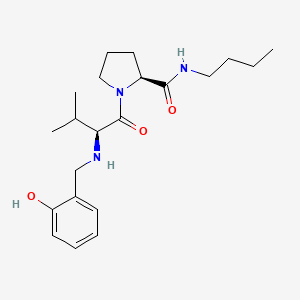
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] heptadecanethioate](/img/structure/B12059704.png)
